molecular formula C7H9Br2N B1522082 2-(Bromomethyl)-3-methylpyridine hydrobromide CAS No. 1189920-82-8

2-(Bromomethyl)-3-methylpyridine hydrobromide

Cat. No.: B1522082
CAS No.: 1189920-82-8
M. Wt: 266.96 g/mol
InChI Key: SHPPTUCLKVAONH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methylpyridine hydrobromide is a brominated organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, featuring a bromomethyl group at the 2-position and a methyl group at the 3-position of the pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of 3-Methylpyridine: The compound can be synthesized by the bromination of 3-methylpyridine using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.

  • Reductive Bromination: Another method involves the reductive bromination of 3-methylpyridine using hydrogen bromide (HBr) in the presence of a reducing agent like sodium borohydride (NaBH4). This method provides a more controlled bromination process.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing by-products and waste.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 2-(bromomethyl)-3-methylpyridine-N-oxide.

  • Reduction: Reduction reactions can convert the bromomethyl group to a methylene group, resulting in 3-methylpyridine.

  • Substitution: The bromomethyl group can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are employed, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 2-(Bromomethyl)-3-methylpyridine-N-oxide

  • Reduction: 3-Methylpyridine

  • Substitution: 2-(Hydroxymethyl)-3-methylpyridine and 2-(Aminomethyl)-3-methylpyridine

Scientific Research Applications

2-(Bromomethyl)-3-methylpyridine hydrobromide is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

  • Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

2-(Bromomethyl)-3-methylpyridine hydrobromide is compared with other similar compounds, such as 2-(Bromomethyl)pyridine and 3-Methylpyridine hydrobromide. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of the bromomethyl and methyl groups, which confer distinct chemical properties and reactivity patterns.

Comparison with Similar Compounds

  • 2-(Bromomethyl)pyridine

  • 3-Methylpyridine hydrobromide

  • 2-(Bromomethyl)-4-methylpyridine hydrobromide

  • 2-(Bromomethyl)-5-methylpyridine hydrobromide

Properties

IUPAC Name

2-(bromomethyl)-3-methylpyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPPTUCLKVAONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660024
Record name 2-(Bromomethyl)-3-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189920-82-8
Record name 2-(Bromomethyl)-3-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-3-methylpyridine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Bromomethyl)-3-methylpyridine hydrobromide
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2-(Bromomethyl)-3-methylpyridine hydrobromide
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2-(Bromomethyl)-3-methylpyridine hydrobromide
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2-(Bromomethyl)-3-methylpyridine hydrobromide
Reactant of Route 5
2-(Bromomethyl)-3-methylpyridine hydrobromide
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2-(Bromomethyl)-3-methylpyridine hydrobromide

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